2,2,2-trifluoroethyl N-[5-(dimethylamino)pyridin-2-yl]carbamate
CAS No.: 1989672-77-6
Cat. No.: VC20229329
Molecular Formula: C10H12F3N3O2
Molecular Weight: 263.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1989672-77-6 |
|---|---|
| Molecular Formula | C10H12F3N3O2 |
| Molecular Weight | 263.22 g/mol |
| IUPAC Name | 2,2,2-trifluoroethyl N-[5-(dimethylamino)pyridin-2-yl]carbamate |
| Standard InChI | InChI=1S/C10H12F3N3O2/c1-16(2)7-3-4-8(14-5-7)15-9(17)18-6-10(11,12)13/h3-5H,6H2,1-2H3,(H,14,15,17) |
| Standard InChI Key | LANMJINOCBIPHU-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CN=C(C=C1)NC(=O)OCC(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2,2,2-trifluoroethyl N-[5-(dimethylamino)pyridin-2-yl]carbamate, delineates its core structure: a pyridine ring substituted at the 5-position with a dimethylamino group (-N(CH₃)₂) and at the 2-position with a carbamate linkage (-OC(=O)NH-). The carbamate’s oxygen is further bonded to a 2,2,2-trifluoroethyl group (-OCH₂CF₃). This arrangement confers both polar (pyridine, carbamate) and lipophilic (trifluoroethyl) domains, influencing solubility and reactivity.
Key Structural Features
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Pyridine Core: The dimethylamino group at C5 enhances electron density, potentially facilitating interactions with biological targets through hydrogen bonding or π-stacking .
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Carbamate Linkage: Known for hydrolytic lability, the -OC(=O)NH- group may serve as a prodrug moiety or degrade into amine and alcohol byproducts under physiological conditions.
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Trifluoroethyl Group: The CF₃CH₂- moiety increases lipophilicity and metabolic stability compared to non-fluorinated analogues, a trait exploited in pharmaceuticals like antidiabetics and antivirals.
Physicochemical Properties
Table 1 summarizes the compound’s physicochemical parameters derived from experimental and computational data:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂F₃N₃O₂ |
| Molecular Weight | 263.22 g/mol |
| Canonical SMILES | CN(C)C₁=CN=C(C=C₁)NC(=O)OCC(F)(F)F |
| Standard InChIKey | LANMJINOCBIPHU-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface Area | 64.8 Ų |
The calculated LogP (octanol-water partition coefficient) of 1.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The polar surface area of 64.8 Ų aligns with compounds capable of crossing the blood-brain barrier, though experimental validation is needed.
Synthesis and Preparation
General Carbamate Synthesis Strategies
Carbamates are typically synthesized via reactions between amines and chloroformates or through carbamoylation of alcohols with isocyanates. For 2,2,2-trifluoroethyl N-[5-(dimethylamino)pyridin-2-yl]carbamate, a plausible route involves:
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Amine Preparation: 5-(Dimethylamino)pyridin-2-amine is synthesized by dimethylation of 5-aminopyridin-2-ol using methyl iodide or dimethyl sulfate .
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Chloroformate Reaction: The amine reacts with 2,2,2-trifluoroethyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage.
Optimization Considerations
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Solvent Selection: Polar aprotic solvents like dichloromethane or THF minimize side reactions.
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Temperature Control: Reactions are typically conducted at 0–25°C to prevent decomposition of the chloroformate.
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Purification: Column chromatography or recrystallization yields the pure product, with reported melting points and spectral data pending further publication.
Stability and Degradation Pathways
Hydrolytic Instability
Carbamates undergo hydrolysis in aqueous media, producing a primary amine and carbonic acid derivatives. For this compound, hydrolysis would yield 5-(dimethylamino)pyridin-2-amine and 2,2,2-trifluoroethanol:
The trifluoroethyl group’s electron-withdrawing nature accelerates hydrolysis relative to non-fluorinated carbamates, as evidenced by analogous compounds.
pH-Dependent Degradation
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Acidic Conditions: Protonation of the carbamate oxygen facilitates nucleophilic attack by water, leading to rapid breakdown.
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Neutral/Basic Conditions: Hydrolysis proceeds via a slower, base-catalyzed mechanism.
Research Gaps and Future Directions
Priority Investigations
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Synthetic Scalability: Optimize yields and purity for industrial-scale production.
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Biological Screening: Evaluate inhibitory activity against kinase panels, proteases, and epigenetic targets.
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ADMET Profiling: Assess absorption, distribution, and toxicity in preclinical models.
Computational Modeling
Molecular dynamics simulations could predict binding affinities for cancer-related targets, guiding structural modifications. For instance, substituting the trifluoroethyl group with bulkier fluorinated chains might enhance selectivity for specific CDK isoforms .
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